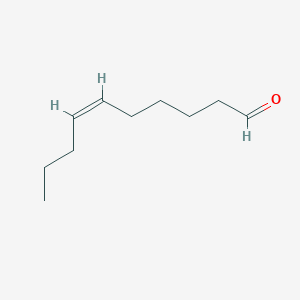
(Z)-6-Decenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-Decenal, also known as (Z)-6-decen-1-al, is an organic compound with a strong odor of cucumber. It is a natural component in various fruits and vegetables, including cucumbers, apples, and tomatoes. This compound is widely used in the food industry as a flavoring agent due to its pleasant aroma and taste. Besides, (Z)-6-Decenal has also gained attention in scientific research due to its potential health benefits and applications in various fields.
Wirkmechanismus
The mechanism of action of (Z)-6-Decenal is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (Z)-6-Decenal has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Moreover, (Z)-6-Decenal has been shown to activate the MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
(Z)-6-Decenal has been reported to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. (Z)-6-Decenal has been shown to modulate the expression of various genes involved in inflammation, cancer, and cell cycle regulation. Moreover, (Z)-6-Decenal has been reported to inhibit the proliferation of cancer cells and induce apoptosis, a programmed cell death process.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-6-Decenal has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Moreover, (Z)-6-Decenal has been reported to have low toxicity and high stability, making it a safe and reliable compound for research purposes. However, (Z)-6-Decenal has some limitations, including its strong odor, which can interfere with experimental procedures, and its potential to oxidize and degrade over time, which can affect its activity and reliability.
Zukünftige Richtungen
There are several future directions for research on (Z)-6-Decenal, including the identification of its molecular targets and the development of novel derivatives with enhanced activity and specificity. Moreover, (Z)-6-Decenal can be further explored for its potential applications in various fields, including food science, agriculture, and medicine. In particular, (Z)-6-Decenal can be investigated for its potential as a natural alternative to synthetic pesticides and flavoring agents, which can have adverse environmental and health effects.
Synthesemethoden
(Z)-6-Decenal can be synthesized through various methods, including the oxidation of (Z)-6-decen-1-ol, the reduction of (Z)-6-decen-1-aldehyde, and the hydrolysis of (Z)-6-decen-1-yl acetate. Among these methods, the oxidation of (Z)-6-decen-1-ol using a catalytic amount of manganese dioxide has been reported as the most efficient and environmentally friendly method.
Wissenschaftliche Forschungsanwendungen
(Z)-6-Decenal has been extensively studied for its potential applications in various fields, including food science, agriculture, and medicine. In the food industry, (Z)-6-Decenal is widely used as a flavoring agent in various products, such as baked goods, dairy products, and beverages. Besides, (Z)-6-Decenal has also been reported to have antibacterial and antifungal properties, which can be used to extend the shelf life of food products.
In agriculture, (Z)-6-Decenal has been reported to have insecticidal properties, which can be used to control various insect pests, including fruit flies, mosquitoes, and cockroaches. Moreover, (Z)-6-Decenal has also been reported to have pheromonal properties, which can be used to attract beneficial insects, such as bees and butterflies, to pollinate crops.
In medicine, (Z)-6-Decenal has been reported to have various health benefits, including anti-inflammatory, antioxidant, and anticancer properties. (Z)-6-Decenal has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
105683-99-6 |
|---|---|
Produktname |
(Z)-6-Decenal |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(Z)-dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4- |
InChI-Schlüssel |
BHAHVSKDYRPNIR-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/C=C\CCCCC=O |
SMILES |
CCCC=CCCCCC=O |
Kanonische SMILES |
CCCC=CCCCCC=O |
Andere CAS-Nummern |
105683-99-6 |
Piktogramme |
Irritant |
Synonyme |
6-decenal,(Z)-6-decenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




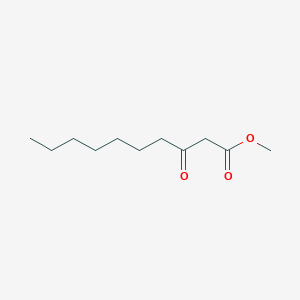

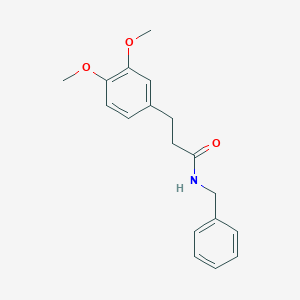
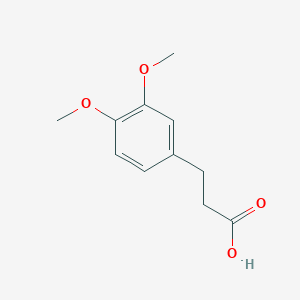
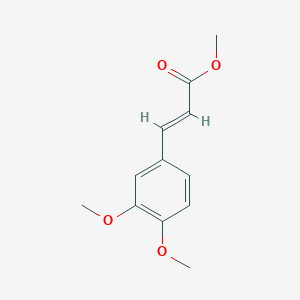

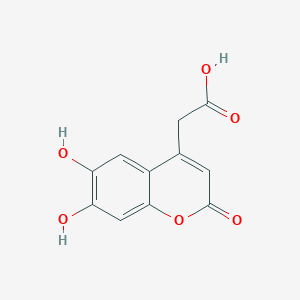
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)


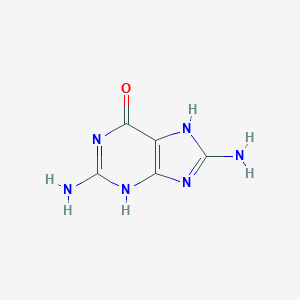

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)